An In-depth Technical Guide to 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione: Synthesis, Reactivity, and Therapeutic Potential
An In-depth Technical Guide to 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione: Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, a prominent member of the aminothiouracil family, stands as a versatile heterocyclic scaffold of significant interest in medicinal chemistry. Its unique structural architecture, featuring a pyrimidine core embellished with both a nucleophilic amino group and a reactive thione moiety, imparts a rich chemical reactivity and a broad spectrum of biological activities. This technical guide provides a comprehensive overview of this molecule, consolidating current knowledge on its synthesis, characterization, chemical behavior, and burgeoning applications in drug discovery. Particular emphasis is placed on its role as a precursor for novel therapeutic agents, including enzyme inhibitors with potential applications in oncology and infectious diseases. This document serves as a foundational resource for researchers aiming to harness the therapeutic potential of this intriguing molecule.
Introduction: The Chemical and Biological Significance of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione
5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, systematically named 5-amino-6-sulfanylidene-1,3-diazinane-2,4-dione , is a heterocyclic compound built upon a dihydropyrimidine framework.[1] The strategic placement of an amino group at the C5 position and a thione group at the C6 position creates a molecule with a unique electronic landscape and diverse reactive capabilities. This distinct combination of functional groups is central to its utility as a versatile building block in the synthesis of more complex heterocyclic systems and as a pharmacophore in its own right.[1]
The pyrimidine ring is a cornerstone of numerous biologically vital molecules, including nucleobases, vitamins, and a plethora of synthetic drugs. The introduction of amino and thioxo substituents dramatically influences the molecule's properties, enhancing its potential for diverse biological interactions.[1][2] Derivatives of this core structure have demonstrated a remarkable range of pharmacological activities, including antimicrobial, antioxidant, and antitumor effects.[1] A key area of investigation is its potential as an enzyme inhibitor, with studies suggesting activity against targets such as dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.[1] This positions the molecule as a promising scaffold for the development of novel antibacterial and antiparasitic drugs.
Table 1: Physicochemical Properties of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione [1]
| Property | Value |
| IUPAC Name | 5-amino-6-sulfanylidene-1,3-diazinane-2,4-dione |
| CAS Number | 34771-17-0 |
| Molecular Formula | C₄H₅N₃O₂S |
| Molecular Weight | 159.17 g/mol |
| Canonical SMILES | C1(C(=O)NC(=O)NC1=S)N |
Synthesis and Characterization: Pathways to the Core Scaffold
General Synthetic Strategies
One of the most prevalent methods for the synthesis of thioxopyrimidines is the multicomponent Biginelli-like reaction. This typically involves the condensation of an active methylene compound, an aldehyde, and thiourea. For the target molecule, a plausible synthetic route would involve the reaction of an aminomalonic acid derivative with thiourea.
Another established approach is the derivatization of pre-existing pyrimidine rings. For instance, the synthesis of 5-aminouracil derivatives often starts with the nitration of uracil at the 5-position, followed by reduction of the nitro group to an amino group. Subsequent thionation at the 6-position could then yield the desired product.
A review of synthetic methods for related aminouracils and aminothiouracils highlights several viable pathways:
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Condensation Reactions: A common approach involves the condensation of thiobarbituric acid with appropriate amines or aldehydes under acidic or basic conditions.[3]
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One-Pot Synthesis: Modern synthetic efforts often focus on efficient one-pot procedures that combine multiple reactants in a single vessel, which can improve yield and reduce reaction time.[3]
The following diagram illustrates a generalized synthetic workflow for related aminothiouracil derivatives.
Figure 1: Generalized workflow for the synthesis of aminothiouracils.
Postulated Experimental Protocol
Based on the synthesis of structurally similar compounds, a potential experimental protocol for the synthesis of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione is outlined below. It is crucial to note that this is a hypothetical protocol and requires experimental validation.
Protocol 1: Synthesis via Condensation
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Reaction Setup: To a solution of aminocyanoacetamide (1 equivalent) in ethanol, add sodium ethoxide (1.1 equivalents) and thiourea (1 equivalent).
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Reaction Conditions: Stir the mixture at reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
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Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Characterization
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include exchangeable protons for the NH groups of the pyrimidine ring and the amino group, as well as a signal for the CH proton at the 5-position.
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¹³C NMR: Signals corresponding to the carbonyl carbons (C2 and C4), the thione carbon (C6), and the carbon bearing the amino group (C5) would be anticipated.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amino and amide groups, C=O stretching of the carbonyl groups, and the C=S stretching of the thione group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (159.17 g/mol ).
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione is dictated by its key functional groups: the nucleophilic amino group, the electrophilic carbonyl carbons, and the versatile thione group.
Reactions at the Amino Group
The amino group at the C5 position is a potent nucleophile and can readily participate in various reactions, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
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Schiff Base Formation: Condensation with aldehydes and ketones to yield imines (Schiff bases), which are valuable intermediates for the synthesis of more complex heterocyclic systems.
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Alkylation: Reaction with alkyl halides to introduce alkyl substituents on the amino group.
Reactions Involving the Thione Group
The thione group exhibits diverse reactivity:
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Thiol-Thione Tautomerism: The molecule can exist in equilibrium with its thiol tautomer, 5-amino-6-mercaptopyrimidine-2,4(1H,3H)-dione. This equilibrium is influenced by the solvent and pH.
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S-Alkylation: The sulfur atom in the thiol form is a strong nucleophile and can be readily alkylated with alkyl halides to form S-alkyl derivatives.
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Oxidation: The thione group can be oxidized to a sulfoxide or sulfone, which can alter the biological activity of the molecule.
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Desulfurization: Treatment with reagents like Raney nickel can replace the sulfur atom with a hydrogen atom.
Ring Formation and Condensation Reactions
The bifunctional nature of the molecule makes it an excellent precursor for the synthesis of fused heterocyclic systems. The amino group and the adjacent ring nitrogen or the thione group can participate in cyclocondensation reactions with various electrophiles to form bicyclic and tricyclic compounds with potential therapeutic applications.
Figure 2: Key reaction pathways for the core molecule.
Applications in Drug Discovery and Development
The structural features of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione make it a privileged scaffold in drug discovery. Its derivatives have been investigated for a range of therapeutic applications.
Enzyme Inhibition
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Dihydrofolate Reductase (DHFR) Inhibition: As previously mentioned, this class of compounds has been explored as potential inhibitors of DHFR, an enzyme crucial for the synthesis of nucleic acids and amino acids.[1] Inhibition of DHFR disrupts cellular replication and is a validated strategy for antimicrobial and anticancer therapies.
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d-Dopachrome Tautomerase (MIF2) Inhibition: A derivative of this scaffold, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, has been identified as a potent and selective inhibitor of d-dopachrome tautomerase (MIF2), a cytokine implicated in cancer. This inhibitor demonstrated an IC₅₀ of 1.0 µM for MIF2 tautomerase activity and suppressed the proliferation of non-small cell lung cancer cells. Mechanistic studies revealed that this inhibition leads to cell cycle arrest via the deactivation of the mitogen-activated protein kinase (MAPK) pathway.
-
Poly (ADP-ribose) Polymerase (PARP-1) Inhibition: Certain pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as novel inhibitors of PARP-1, an enzyme involved in DNA repair. PARP-1 inhibitors are a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways.
Antimicrobial and Antitumor Activity
Beyond specific enzyme inhibition, derivatives of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione have demonstrated broader antimicrobial and antitumor activities.[1] The pyrimidine core is a known pharmacophore in many clinically used antimicrobial and anticancer drugs, and the amino and thioxo groups provide opportunities for further chemical modifications to optimize potency and selectivity.
Scaffold for Combinatorial Chemistry
The reactive handles on the core molecule make it an ideal starting point for the generation of compound libraries through combinatorial chemistry.[1] By systematically modifying the amino and thione groups, and by using the core as a template for the synthesis of fused ring systems, a vast chemical space can be explored to identify novel drug candidates with diverse biological activities.
Figure 3: Overview of the therapeutic applications of the core scaffold.
Conclusion and Future Directions
5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione is a molecule of considerable interest to the medicinal chemistry community. Its straightforward, albeit not yet fully detailed, synthesis and its versatile reactivity make it an attractive starting point for the development of novel therapeutic agents. The demonstrated biological activities of its derivatives, particularly in the realm of enzyme inhibition, underscore its potential as a privileged scaffold in drug discovery.
Future research should focus on several key areas:
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Development of a robust and scalable synthesis: A detailed and optimized synthetic protocol is essential for making this compound and its derivatives more accessible to the research community.
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Comprehensive characterization: Detailed spectroscopic and crystallographic data will provide a solid foundation for understanding its structure and reactivity.
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Exploration of its full biological potential: Systematic screening of the core molecule and its derivatives against a broader range of biological targets is warranted.
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Structure-activity relationship (SAR) studies: A deeper understanding of how structural modifications influence biological activity will guide the rational design of more potent and selective drug candidates.
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